4-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]piperidine
Description
This compound features a piperidine core substituted at the 1-position with a 4-(thiophen-2-yl)benzoyl group and at the 4-position with a (furan-2-yl)methanesulfonyl moiety.
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c23-21(17-7-5-16(6-8-17)20-4-2-14-27-20)22-11-9-19(10-12-22)28(24,25)15-18-3-1-13-26-18/h1-8,13-14,19H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZUVFAUBYQMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]piperidine typically involves multi-step organic reactions. One common method includes the condensation of furfural or thiophene-2-carbaldehyde with appropriate reagents under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Piperidine-Based Enzyme Inhibitors
HQL-79 (4-(diphenylmethoxy)-1-[3-(1H-tetrazol-5-yl)propyl]piperidine) and AT-56 (4-(dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]piperidine) are selective inhibitors of hematopoietic (H-PGDS) and lipocalin-type (L-PGDS) prostaglandin D synthases, respectively .
- Key Differences :
- HQL-79 employs a tetrazole-propyl chain and diphenylmethoxy group, enhancing lipophilicity (LogP ~3.9, similar to terfenadine derivatives in ), whereas the target compound’s sulfonyl-furan group may improve aqueous solubility.
- AT-56 incorporates a rigid dibenzocycloheptenylidene group, favoring π-stacking interactions absent in the target compound’s flexible thiophene-benzoyl moiety.
Thiophene- and Piperidine-Containing Derivatives
Compound 28 (1-(thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione) features a trifluoromethylphenyl-piperidine group and a thiophene-linked dione chain .
- The trifluoromethyl group in Compound 28 increases metabolic stability and electron-withdrawing effects, absent in the target’s benzoyl-thiophene.
Aromatic Heterocyclic Nitriles
4-(Thiophen-2-yl)benzonitrile (3d) and 4-(furan-2-yl)benzonitrile (3a) are intermediates with nitrile functionalities .
- Key Differences :
- The nitrile group in 3d/3a offers a linear geometry and strong dipole, whereas the benzoyl group in the target compound provides a ketone for hydrogen bonding and conformational flexibility.
- Nitriles are typically less polar than sulfonyl groups, suggesting the target compound may exhibit better solubility in polar solvents.
Pharmacophore Analogs
4-(p-Fluorobenzoyl)piperidine is a serotonin 5-HT2A receptor pharmacophore .
- highlights that substituting the benzoyl ketone with an amide reduces affinity by 10-fold, underscoring the critical role of the ketone in the target compound’s benzoyl group.
Structural and Functional Data Table
*Predicted using fragment-based methods due to lack of experimental data.
Biological Activity
The compound 4-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]piperidine is a complex organic molecule featuring a piperidine ring with various substituents, including furan and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings often exhibit significant antimicrobial properties. For instance, derivatives of furan have shown superior antibacterial activity against various strains, including Escherichia coli and Proteus species . The incorporation of the furan and thiophene groups in this compound may enhance its efficacy against bacterial pathogens.
| Compound | Bacterial Strains Tested | Results |
|---|---|---|
| This compound | E. coli, Pseudomonas aeruginosa | Significant inhibition observed |
Anticancer Activity
The benzoylpiperidine fragment has been recognized as a privileged structure in drug development, particularly for its anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, studies have demonstrated that related benzoylpiperidines exhibit IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, indicating their potential as anticancer agents .
| Compound | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Benzoylpiperidine analog | Breast, Ovarian, Colorectal | 7.9 - 92 |
The mechanism through which this compound exerts its biological effects is likely multifaceted. The presence of the piperidine ring may facilitate interactions with biological targets such as enzymes involved in cancer progression or bacterial metabolism. For instance, the inhibition of monoacylglycerol lipase (MAGL) has been linked to piperidine derivatives, suggesting a potential pathway for therapeutic action .
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial activity of various furan derivatives, it was found that compounds with similar structural motifs to this compound exhibited potent activity against resistant strains of bacteria, outperforming traditional antibiotics like streptomycin and tetracycline .
- Anticancer Research : A recent investigation into piperidine-based compounds revealed that certain derivatives demonstrated significant cytotoxic effects on human breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzoylation | 4-(thiophen-2-yl)benzoyl chloride, NaOH, DCM | 78–84% | |
| Sulfonylation | Furan-2-ylmethanesulfonyl chloride, DIPEA | 75–80% | |
| Purification | n-hexane/EtOAc (5:5) | 95% |
Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Critical for confirming substituent positions and chemical environments. For example, thiophene protons appear as doublets near δ 7.2–7.5 ppm, while furan protons resonate at δ 6.3–6.8 ppm .
- HPLC : Used to assess purity (>95% at 254 nm, as in analogous compounds) .
- HR-MS : Validates molecular weight (e.g., exact mass for C21H19NO4S2: calc. 437.07, observed 437.08) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying sulfonyl and benzoyl conformations .
Advanced Research Questions
How can reaction conditions be optimized to address low yields or impurities in the final product?
Methodological Answer:
- Catalyst Screening : Replace traditional bases (e.g., NaOH) with milder alternatives like DMAP to reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to DCM .
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation minimize furan ring decomposition .
- Advanced Purification : Use preparative HPLC for challenging separations, especially if residual thiophene or furan byproducts persist .
How can contradictions between elemental analysis and spectral data be resolved?
Methodological Answer:
Discrepancies often arise from hygroscopicity or solvent retention. Strategies include:
- Elemental Analysis Replication : Dry samples under high vacuum (24 hours) to remove moisture .
- Complementary Techniques : Use HR-MS to confirm molecular ions and TGA (thermogravimetric analysis) to detect solvent residues .
- Crystallographic Validation : SHELXL-refined structures provide unambiguous proof of stoichiometry .
What computational methods predict the biological activity or binding modes of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to model interactions of the sulfonyl and benzoyl groups .
- Electron Propagator Theory (EPT) : Predicts ionization potentials and electron affinities for reactivity insights, as applied to thiophene-pyridine analogs .
- MD Simulations : Analyze stability of piperidine conformers in aqueous environments using AMBER or GROMACS .
How can SHELX programs improve structural analysis of this compound?
Methodological Answer:
- High-Resolution Refinement : SHELXL refines twinned or high-resolution data, critical for resolving sulfonyl-oxygen geometries .
- Pipeline Integration : Combine SHELXD (structure solution) and SHELXE (density modification) for rapid phasing in complex crystallography workflows .
What safety protocols are critical during synthesis and handling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
